molecular formula C24H33N9O7S3 B12361299 Ceftriaxone-13C2,d3 (triethylammonium salt)

Ceftriaxone-13C2,d3 (triethylammonium salt)

Cat. No.: B12361299
M. Wt: 660.8 g/mol
InChI Key: UYRBPSKPRFVCOV-PMMVPKMBSA-N
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Description

Ceftriaxone-13C2,d3 (triethylammonium salt) is a labeled version of ceftriaxone, a broad-spectrum β-lactam third-generation cephalosporin antibiotic. This compound is labeled with stable isotopes of carbon (13C) and deuterium (d3), making it useful for various research applications. Ceftriaxone itself is known for its good antibacterial activity against a variety of gram-negative and gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ceftriaxone-13C2,d3 (triethylammonium salt) involves the incorporation of stable isotopes into the ceftriaxone molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C and d3 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Ceftriaxone-13C2,d3 (triethylammonium salt) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production methods are designed to be scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone-13C2,d3 (triethylammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of ceftriaxone, while substitution reactions may result in the formation of new ceftriaxone analogs .

Scientific Research Applications

Ceftriaxone-13C2,d3 (triethylammonium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and metabolism of ceftriaxone in biological systems.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ceftriaxone in the body.

    Industry: Applied in the development of new antibiotics and the study of antibiotic resistance

Mechanism of Action

Ceftriaxone-13C2,d3 (triethylammonium salt) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceftriaxone-13C2,d3 (triethylammonium salt) is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The labeled isotopes allow for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .

Properties

Molecular Formula

C24H33N9O7S3

Molecular Weight

660.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-(213C)1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-diethylethanamine

InChI

InChI=1S/C18H18N8O7S3.C6H15N/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;1-4-7(5-2)6-3/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);4-6H2,1-3H3/b24-8-;/t9-,15-;/m1./s1/i2+1D3,17+1;

InChI Key

UYRBPSKPRFVCOV-PMMVPKMBSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])O/N=C(/C1=CS[13C](=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O.CCN(CC)CC

Canonical SMILES

CCN(CC)CC.CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

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